molecular formula C18H28N2O4 B13222255 3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid

3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid

Cat. No.: B13222255
M. Wt: 336.4 g/mol
InChI Key: GFJZXPSOZJDIER-UHFFFAOYSA-N
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Description

3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group, which means it can be removed under acidic conditions, making it useful in multi-step synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid typically involves the protection of an amine group with the Boc group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions may vary, but common methods include:

Industrial Production Methods

Industrial production methods for Boc-protected compounds often involve similar reaction conditions but are scaled up for larger quantities. The use of flow microreactor systems has been developed to introduce the Boc group more efficiently and sustainably compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced amines or alcohols .

Mechanism of Action

The mechanism of action of 3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid primarily involves the protection of amine groups. The Boc group is added to the amine under basic conditions, forming a carbamate linkage. This protects the amine from unwanted reactions during subsequent synthetic steps. The Boc group can be removed under acidic conditions, regenerating the free amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[(Tert-butoxy)carbonyl]amino}-3-[4-(dimethylamino)phenyl]-2,2-dimethylpropanoic acid is unique due to its specific structure, which combines the Boc-protected amine with a dimethylamino phenyl group. This combination provides unique reactivity and steric properties, making it valuable in specific synthetic applications .

Properties

Molecular Formula

C18H28N2O4

Molecular Weight

336.4 g/mol

IUPAC Name

3-[4-(dimethylamino)phenyl]-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C18H28N2O4/c1-17(2,3)24-16(23)19-14(18(4,5)15(21)22)12-8-10-13(11-9-12)20(6)7/h8-11,14H,1-7H3,(H,19,23)(H,21,22)

InChI Key

GFJZXPSOZJDIER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)N(C)C)C(C)(C)C(=O)O

Origin of Product

United States

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